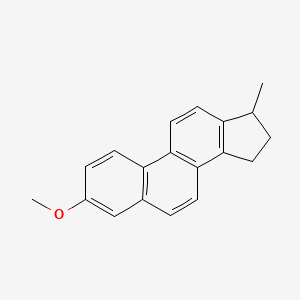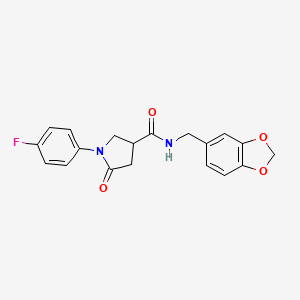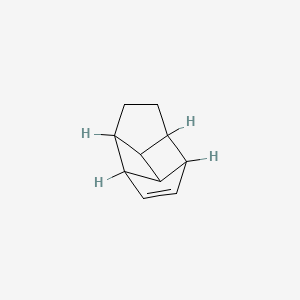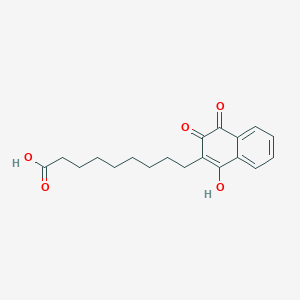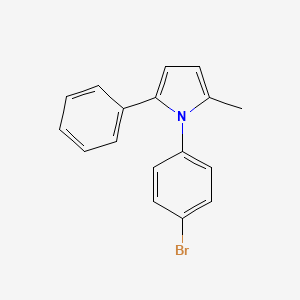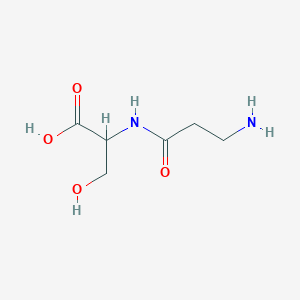![molecular formula C15H9F6NO B11943206 (2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone CAS No. 34186-96-4](/img/structure/B11943206.png)
(2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone is a chemical compound with the molecular formula C15H10F6NO It is known for its unique structure, which includes both an amino group and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone typically involves the reaction of 2-aminobenzophenone with 2,5-bis(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and chemical resistance
Mécanisme D'action
The mechanism of action of (2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Aminophenyl)-phenyl-methanone: Lacks the trifluoromethyl groups, resulting in different chemical properties.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains similar trifluoromethyl groups but has a different core structure.
Uniqueness
(2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone is unique due to the presence of both an amino group and trifluoromethyl groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in scientific research and industry .
Propriétés
Numéro CAS |
34186-96-4 |
|---|---|
Formule moléculaire |
C15H9F6NO |
Poids moléculaire |
333.23 g/mol |
Nom IUPAC |
(2-aminophenyl)-[2,5-bis(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C15H9F6NO/c16-14(17,18)8-5-6-11(15(19,20)21)10(7-8)13(23)9-3-1-2-4-12(9)22/h1-7H,22H2 |
Clé InChI |
IJMYKMHAVVYXOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


